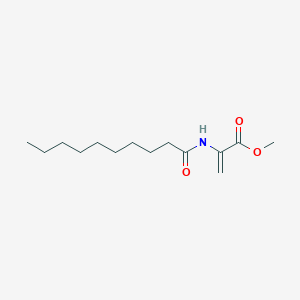

Methyl 2-(decanoylamino)prop-2-enoate

Descripción

Methyl 2-(decanoylamino)prop-2-enoate is an α,β-unsaturated ester featuring a decanoylamino (C₁₀ acylated amine) substituent at the β-position of the propenoate backbone. This compound is hypothesized to exhibit unique physicochemical properties due to the combination of a long hydrophobic alkyl chain and the polar amide/ester functionalities.

Propiedades

Número CAS |

101979-26-4 |

|---|---|

Fórmula molecular |

C14H25NO3 |

Peso molecular |

255.35 g/mol |

Nombre IUPAC |

methyl 2-(decanoylamino)prop-2-enoate |

InChI |

InChI=1S/C14H25NO3/c1-4-5-6-7-8-9-10-11-13(16)15-12(2)14(17)18-3/h2,4-11H2,1,3H3,(H,15,16) |

Clave InChI |

GYMSAPPTKIPBPF-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCC(=O)NC(=C)C(=O)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-(decanoylamino)prop-2-enoate can be synthesized through a multi-step process involving the following key steps:

Formation of the Enolate Ion: The enolate ion is formed by deprotonating the α-carbon of a suitable precursor, such as a ketone, ester, or nitrile, using a strong base like lithium diisopropylamide (LDA).

Alkylation: The enolate ion undergoes an S_N2 reaction with an alkyl halide to introduce the decanoyl group at the α-position.

Esterification: The resulting intermediate is then esterified with methanol in the presence of an acid catalyst to form methyl 2-(decanoylamino)prop-2-enoate.

Industrial Production Methods

Industrial production of methyl 2-(decanoylamino)prop-2-enoate typically involves large-scale batch or continuous processes. The key steps include:

Bulk Polymerization: Using acetic acid and benzoyl peroxide as initiators, the bulk polymerization of vinyl acetate is carried out.

Dispersant Polymerization: Polyvinyl alcohol is used as a dispersant, and the polymerization is conducted in a solvent at a controlled temperature.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(decanoylamino)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into primary alcohols.

Substitution: Nucleophilic substitution reactions can occur at the α-position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Primary alcohols

Substitution: Substituted derivatives with various functional groups

Aplicaciones Científicas De Investigación

Methyl 2-(decanoylamino)prop-2-enoate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives

Mecanismo De Acción

The mechanism of action of methyl 2-(decanoylamino)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic attack at the α-position, leading to the formation of reactive intermediates. These intermediates can then interact with various biological molecules, such as enzymes and receptors, to exert their effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Key structural analogs include:

- Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate (): Features a cyano (CN) and dimethylamino (NMe₂) group, enhancing electron-withdrawing and hydrogen-bonding capabilities.

- Methyl (2E)-2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate (): Substituted with a chlorophenyl group, introducing aromaticity and steric bulk.

- (S)-Benzyl 2-(1,3-dioxoisoindolin-2-yl)propanoate (): Contains a phthalimide group, enabling robust hydrogen-bonding networks.

Table 1: Comparative Analysis of Structural Analogs

*Note: Data for Methyl 2-(decanoylamino)prop-2-enoate are inferred from structural trends.

Physicochemical Properties

- Hydrogen Bonding: The decanoylamino group’s NH can participate in hydrogen bonding, similar to phthalimide derivatives (), but its long alkyl chain may disrupt crystal packing, reducing melting points compared to aromatic analogs .

- Solubility: The hydrophobic decanoyl chain likely decreases water solubility, contrasting with polar cyano or dimethylamino analogs .

Crystallography and Structural Validation

- Crystallographic Tools : Programs like SHELXL () and ORTEP-3 () are critical for resolving hydrogen-bonding networks and validating structures of analogs .

- Graph Set Analysis: highlights the importance of hydrogen-bond patterns, which would differ significantly between the decanoylamino compound (flexible chain) and rigid aromatic analogs .

Actividad Biológica

Methyl 2-(decanoylamino)prop-2-enoate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 2-(decanoylamino)prop-2-enoate is an ester derivative featuring a decanoyl amino group attached to a prop-2-enoate moiety. The structural formula can be represented as follows:

This compound exhibits significant lipophilicity due to the long alkyl chain, which may influence its interaction with biological membranes and receptors.

Biological Activities

1. Antimicrobial Activity:

Research indicates that methyl 2-(decanoylamino)prop-2-enoate demonstrates antimicrobial properties against various pathogens. In vitro studies have shown effective inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.

2. Anti-inflammatory Effects:

In animal models, this compound has exhibited anti-inflammatory effects, likely through the inhibition of pro-inflammatory cytokines. Studies suggest that it may modulate pathways involving NF-kB and MAPK signaling, reducing inflammation in tissues.

3. Antitumor Activity:

Preliminary studies have indicated potential antitumor effects in certain cancer cell lines. The compound appears to induce apoptosis in cancer cells, possibly through the activation of caspases and the intrinsic apoptotic pathway.

The biological activity of methyl 2-(decanoylamino)prop-2-enoate is thought to be mediated through multiple pathways:

- Membrane Disruption: The lipophilic nature facilitates integration into lipid bilayers, disrupting membrane integrity.

- Cytokine Modulation: Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been observed.

- Apoptosis Induction: Activation of apoptotic pathways in cancer cells suggests a mechanism involving mitochondrial dysfunction and caspase activation.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that methyl 2-(decanoylamino)prop-2-enoate had a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL against Staphylococcus aureus. This highlights its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anti-inflammatory Activity

In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of methyl 2-(decanoylamino)prop-2-enoate resulted in a significant reduction in edema and inflammatory markers compared to control groups. This suggests its utility in managing inflammatory disorders.

Case Study 3: Antitumor Potential

In vitro assays using human breast cancer cell lines showed that treatment with methyl 2-(decanoylamino)prop-2-enoate led to a dose-dependent decrease in cell viability, with IC50 values around 25 µM. Flow cytometry analysis revealed increased apoptosis rates, affirming its potential as an anticancer agent.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.